molecular formula C24H27ClN4O B10791577 N-[4-[4-(3-chlorophenyl)piperazin-1-yl]butyl]isoquinoline-3-carboxamide

N-[4-[4-(3-chlorophenyl)piperazin-1-yl]butyl]isoquinoline-3-carboxamide

Cat. No.: B10791577
M. Wt: 422.9 g/mol
InChI Key: UPKZNVQHJZHSGN-UHFFFAOYSA-N
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Description

N-[4-[4-(3-Chlorophenyl)piperazin-1-yl]butyl]isoquinoline-3-carboxamide is a synthetic compound that belongs to the class of arylpiperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as ligands for serotonin and dopamine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(3-Chlorophenyl)piperazin-1-yl]butyl]isoquinoline-3-carboxamide typically involves a multi-step process. One common method starts with the reaction of isoquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[4-(3-chlorophenyl)piperazin-1-yl]butylamine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(3-Chlorophenyl)piperazin-1-yl]butyl]isoquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[4-(3-Chlorophenyl)piperazin-1-yl]butyl]isoquinoline-3-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[4-(3-Chlorophenyl)piperazin-1-yl]butyl]isoquinoline-3-carboxamide involves its interaction with specific molecular targets, primarily serotonin and dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence neurotransmitter release and uptake, thereby affecting various physiological and psychological processes .

Properties

Molecular Formula

C24H27ClN4O

Molecular Weight

422.9 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)piperazin-1-yl]butyl]isoquinoline-3-carboxamide

InChI

InChI=1S/C24H27ClN4O/c25-21-8-5-9-22(17-21)29-14-12-28(13-15-29)11-4-3-10-26-24(30)23-16-19-6-1-2-7-20(19)18-27-23/h1-2,5-9,16-18H,3-4,10-15H2,(H,26,30)

InChI Key

UPKZNVQHJZHSGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3C=N2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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